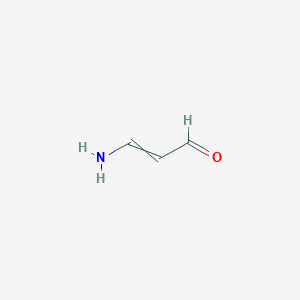

(Z)-3-Amino-propenal

Description

Significance of Enaminone Chemistry as a Foundation for Molecular Design

The chemical behavior of (Z)-3-Amino-propenal is best understood through the lens of enaminone chemistry. Enaminones are compounds containing a conjugated system of an amino group and a carbonyl group (N-C=C-C=O). researchgate.netnih.gov This arrangement results in a "push-pull" electronic effect, where the electron-donating amino group "pushes" electron density towards the electron-withdrawing carbonyl group. scielo.br This conjugation lends stability to the molecule, allowing for easy preparation, isolation, and storage under normal atmospheric conditions. scielo.br

The significance of enaminones in molecular design stems from their ambident reactivity. They possess multiple nucleophilic and electrophilic sites, making them exceptionally versatile building blocks in organic synthesis. scielo.brchemmethod.com The enamine moiety provides nucleophilic character at the α-carbon and the nitrogen atom, while the enone portion offers electrophilic sites at the β-carbon and the carbonyl carbon. This dual reactivity allows enaminones to participate in a wide array of chemical reactions, leading to the formation of diverse molecular scaffolds. scielo.brsioc-journal.cn Consequently, enaminones are extensively used as precursors for the synthesis of various heterocyclic compounds and naturally occurring alkaloids. chemmethod.comorientjchem.org

Primary and secondary acyclic enaminones can exist in different tautomeric forms. However, spectroscopic studies have revealed that they predominantly exist in the Z,s-Z form in nonpolar solvents, a configuration stabilized by intramolecular hydrogen bonding. scielo.br This structural preference plays a crucial role in their reactivity and subsequent synthetic applications.

Conceptualization of this compound and its Derivatives as Architecturally Versatile Synthetic Intermediates

This compound and its derivatives are prime examples of architecturally versatile synthetic intermediates. scielo.brorientjchem.org Their utility lies in their ability to undergo a variety of chemical transformations to construct more complex molecular frameworks. The presence of both nucleophilic and electrophilic centers within the same molecule allows for participation in both intermolecular and intramolecular reactions.

The versatility of these compounds is demonstrated by their application in the synthesis of a wide range of products. For instance, they serve as key intermediates in the production of pharmaceuticals and agrochemicals. smolecule.com The reactive nature of the amino and aldehyde functionalities allows for diverse transformations, making them valuable in the development of new materials with specific properties. smolecule.comlookchem.com Furthermore, their biological properties have made them subjects of interest in biochemical research, particularly in the study of metabolic pathways. smolecule.com

The synthesis of this compound itself can be achieved through several methods, including the direct amination of propenal with ammonia (B1221849) or the reaction of propenal with isocyanates followed by hydrolysis. smolecule.com More advanced synthetic routes may involve multiple steps to ensure high yield and purity. smolecule.com

Evolution of Research Trajectories in Aminoacrolein Chemical Disciplines

Research in the field of aminoacrolein chemistry has seen significant evolution. Initially, the focus was on understanding the fundamental reactivity and properties of these compounds. Over time, the research trajectory has shifted towards harnessing their synthetic potential. The development of new catalytic systems and reaction methodologies has expanded the scope of transformations possible with aminoacrolein derivatives. sioc-journal.cnthieme-connect.com

A notable area of advancement is the transition-metal-catalyzed and transition-metal-free α-functionalization of enaminones through C-H activation. sioc-journal.cn This strategy offers a more atom- and step-economical approach to constructing functionalized enaminones and various heterocycles. sioc-journal.cn The ability to form new C-C, C-O, C-N, C-X (where X is a halogen), and C-S/Se bonds directly at the α-position has opened up new avenues for molecular design. sioc-journal.cn

Furthermore, computational chemistry has become an increasingly powerful tool in this field. falconediting.com Theoretical calculations are used to predict the reactivity of aminoacrolein derivatives, understand reaction mechanisms, and design new molecules with desired properties. scielo.br This synergy between experimental and computational approaches continues to drive innovation in aminoacrolein chemistry, leading to the discovery of new reactions and the synthesis of novel compounds with potential applications in medicine, materials science, and beyond. lookchem.comfalconediting.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅NO | smolecule.com |

| Molecular Weight | 71.08 g/mol | smolecule.comnih.gov |

| InChI Key | UCRYVFBKCBUURB-UPHRSURJSA-N | smolecule.com |

| SMILES | C(=CN)C=O | smolecule.com |

| XLogP3-AA | -0.2 | nih.gov |

| Topological Polar Surface Area | 43.1 Ų | nih.gov |

| Formal Charge | 0 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C3H5NO |

|---|---|

Molecular Weight |

71.08 g/mol |

IUPAC Name |

3-aminoprop-2-enal |

InChI |

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2 |

InChI Key |

UCRYVFBKCBUURB-UHFFFAOYSA-N |

Canonical SMILES |

C(=CN)C=O |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of Z 3 Amino Propenal and Its Analogues

Strategic Approaches for the Preparation of β-Enamino Carbonyl Compounds

The development of synthetic routes to β-enamino carbonyl compounds has evolved to include a variety of strategic approaches. These methods aim to improve upon traditional techniques, which often require harsh conditions and result in a mixture of products. ijcce.ac.irajgreenchem.com

Direct Condensation Reactions of 1,3-Dicarbonyl Compounds with Amines

The most fundamental and widely employed method for synthesizing β-enaminones is the direct condensation of 1,3-dicarbonyl compounds with primary or secondary amines. ijcce.ac.irmdpi.com This reaction typically involves the removal of water to drive the equilibrium towards the formation of the enaminone product. mdpi.com While effective, this method can sometimes be limited by long reaction times and the need for azeotropic distillation to remove water, particularly with less reactive amines. ijcce.ac.ir

The general reaction is as follows:

R1(CO)CH2(CO)R2 + R3R4NH ⇌ R1(CO)CH=C(NR3R4)R2 + H2O

The intramolecular hydrogen bond in the Z-isomer of the resulting β-enamino carbonyl compound provides additional stability. acs.org

Catalytic Protocols in Enaminone Synthesis

To overcome the limitations of direct condensation, various catalytic protocols have been developed to facilitate the synthesis of β-enaminones under milder conditions and with improved yields and selectivities. rsc.org

Transition metals have proven to be effective catalysts in the synthesis of β-enaminones. For instance, palladium(0) species have been used to catalyze the condensation of 2-bromo-p-toluidine with cyclohexane-1,3-dione, although the yields were modest. acgpubs.org A more efficient method involves the use of ferric (III) ammonium (B1175870) nitrate (B79036) as a catalyst for the reaction of 1,3-dicarbonyl compounds with various primary amines at room temperature under solvent-free conditions, affording yields ranging from 69-92%. acgpubs.org Other transition metal catalysts, such as those based on rhodium and nickel, have also been explored for the synthesis of enaminones through different mechanistic pathways. acs.orgbeilstein-archives.org

Table 1: Examples of Transition Metal-Catalyzed Enaminone Synthesis

| Catalyst | Reactants | Conditions | Yield (%) |

| Pd(0) | 2-bromo-p-toluidine, cyclohexane-1,3-dione | Condensation | 5-38 acgpubs.org |

| Fe(III) ammonium nitrate | 1,3-dicarbonyls, primary amines | Solvent-free, room temp. | 69-92 acgpubs.org |

Lewis acids are widely used to activate the carbonyl group of the 1,3-dicarbonyl compound, thereby facilitating nucleophilic attack by the amine. Scandium(III) triflate (Sc(OTf)3) has been demonstrated as an efficient catalyst for the synthesis of enaminones from β-keto esters and amines under solvent-free conditions, with the catalyst being recoverable and reusable. acgpubs.orgdu.ac.in Lanthanum trichloride (B1173362) heptahydrate (LaCl3·7H2O) also effectively catalyzes the formation of enaminone derivatives from β-keto carbonyl compounds and a variety of amines at room temperature. acgpubs.org Similarly, cerium(IV) salts like ceric ammonium nitrate and cerium chloride heptahydrate have been employed to promote this transformation efficiently. acgpubs.orgcolab.ws

Table 2: Examples of Lewis Acid-Catalyzed Enaminone Synthesis

| Catalyst | Reactants | Conditions | Yield (%) |

| Sc(OTf)3 | β-keto esters, amines | Solvent-free | 70-95 acgpubs.org |

| LaCl3·7H2O | β-keto carbonyls, amines | CH2Cl2, room temp. | 85-93 acgpubs.org |

| CeCl3·7H2O | 1,3-dicarbonyls, primary amines | Ionic liquid or solvent-free | >70 acgpubs.org |

| Ceric ammonium nitrate | 1,3-dicarbonyls, activated amines | CH3CN, room temp. | 70-93 acgpubs.org |

Bismuth(III) trifluoroacetate (B77799) (Bi(TFA)3) has emerged as a highly effective catalyst for the synthesis of β-enaminones in water. acgpubs.orgresearchgate.net This method is noteworthy for its high regio- and chemoselectivity, as well as its environmentally friendly nature due to the use of water as a solvent. researchgate.net The reactions proceed smoothly at room temperature, providing good to excellent yields (63-98%). acgpubs.orgresearchgate.net The low cost and low toxicity of the bismuth catalyst further enhance the appeal of this procedure.

Lewis Acid Catalysis (e.g., Sc(OTf)3, LaCl3, Ce(IV) Salts)

Green Chemistry Approaches: Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for enaminone synthesis. tandfonline.commdpi.com These approaches aim to minimize or eliminate the use of hazardous solvents and reagents.

Solvent-free reaction conditions have been successfully applied to the synthesis of β-enaminones. ajgreenchem.commdpi.com For example, using PPA-SiO2 as a catalyst, β-enaminones have been synthesized in good to excellent yields (up to 90%) by heating a mixture of a 1,3-dicarbonyl compound and an amine without any solvent. mdpi.com This methodology is not only environmentally friendly but also cost-effective due to the absence of solvent and simplified work-up procedures. mdpi.com Other solvent-free methods have utilized catalysts such as cobalt(II) chloride and have also reported high yields. acgpubs.org

Reactions in aqueous media represent another significant green chemistry approach. researchgate.net As mentioned earlier, the use of catalysts like Bismuth(III) trifluoroacetate in water provides an efficient and selective route to β-enaminones. acgpubs.orgresearchgate.net The ability of enaminones to tolerate water, potentially through hydrogen bonding, makes aqueous synthesis a viable and attractive option. researchgate.net

Stereoselective and Enantioselective Synthesis of (Z)-Configured Aminoacroleins

Controlling the geometry of the carbon-carbon double bond is crucial in the synthesis of aminoacroleins. The (Z)-configuration is often desired for specific applications, and several advanced methods have been established to achieve high stereoselectivity.

Ligand-Controlled Regiodivergent Hydroformylation of Ynamides

A significant breakthrough in the synthesis of aminoacroleins is the rhodium-catalyzed hydroformylation of ynamides. researchgate.net This method provides selective access to either 2- or 3-aminoacrolein derivatives through a ligand-controlled regiodivergent process. researchgate.netexlibrisgroup.com The reaction involves the syn-addition of a hydrogen atom and a formyl group across the alkyne moiety of the ynamide, ensuring stereospecificity. researchgate.netsnnu.edu.cn

The crucial aspect of this methodology is that the regioselectivity—whether the formyl group adds to the α- or β-position relative to the nitrogen atom—can be controlled by the choice of ligand. researchgate.netexlibrisgroup.com

β-Addition for 3-Aminoacroleins : The use of phosphite-based ligands, such as BiPhePhos, directs the hydroformylation to the β-carbon of the ynamide, yielding the desired (Z)-3-aminoacrolein derivatives. snnu.edu.cn

α-Addition for 2-Aminoacroleins : Conversely, employing phosphine-based ligands like Xantphos favors the formation of 2-aminoacrolein isomers. snnu.edu.cn

This method represents the first example of a regiodivergent alkyne hydroformylation and is tolerant of a wide range of functional groups on the ynamide substrate. researchgate.net The reaction proceeds by insertion of the ynamide into a rhodium-hydride (Rh–H) bond, with the ligand influencing the electronic properties of the metal center and thereby dictating the site of insertion. snnu.edu.cn

| Ynamide Substrate | Ligand | Primary Product | Regioselectivity (β:α) | Yield | Reference |

|---|---|---|---|---|---|

| N-benzyl-N-(phenylethynyl)tosylamide | BiPhePhos | 3-Aminoacrolein | >95:5 | 90% | researchgate.net |

| N-benzyl-N-(phenylethynyl)tosylamide | Xantphos | 2-Aminoacrolein | <5:95 | 85% | snnu.edu.cn |

| N-(4-methoxybenzyl)-N-(phenylethynyl)tosylamide | BiPhePhos | 3-Aminoacrolein | >95:5 | 88% | researchgate.net |

| N-benzyl-N-(cyclohex-1-en-1-ylethynyl)tosylamide | BiPhePhos | 3-Aminoacrolein | >95:5 | 75% | researchgate.net |

Application of Eschenmoser Coupling Reactions for Z-Selective Aminomethylidene Structures

The Eschenmoser coupling reaction (ECR) is a powerful and highly modular method for synthesizing (Z)-3-[amino(aryl/methyl)methylidene] structures. researchgate.net This reaction typically involves the coupling of an electrophile, such as a substituted 3-bromooxindole, with a thioamide. beilstein-journals.org A key advantage of this approach is its high Z-selectivity, with the (Z)-configuration of the products being consistently confirmed by NMR techniques. researchgate.net

The synthesis proceeds smoothly under mild conditions, often in a polar aprotic solvent like DMF or MeCN, and frequently does not require the addition of a base or a thiophilic agent. beilstein-journals.orgresearchgate.net The method has proven effective for primary, secondary, and tertiary thioamides, leading to a wide array of aminomethylidene derivatives in good to excellent yields, often ranging from 70% to 97%. researchgate.netbeilstein-journals.org The versatility of the Eschenmoser coupling has been demonstrated in the synthesis of various biologically active compounds, including tyrosine kinase inhibitors such as nintedanib. beilstein-journals.orgdntb.gov.ua The reaction is believed to proceed via an intermediate α-thioiminium salt. beilstein-journals.orgbeilstein-journals.org

| Electrophile | Thioamide | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromooxindole | Thiobenzamide | DMF | (Z)-3-(amino(phenyl)methylidene)indolin-2-one | 95% | beilstein-journals.org |

| 4-Bromoisoquinoline-1,3(2H,4H)-dione | Thioacetamide | DMF | (Z)-4-(1-aminoethylidene)isoquinoline-1,3(2H,4H)-dione | 78% | beilstein-journals.org |

| 4-Bromoisoquinoline-1,3(2H,4H)-dione | Thiobenzanilide | MeCN | (Z)-4-(phenyl(phenylamino)methylidene)isoquinoline-1,3(2H,4H)-dione | 91% | beilstein-journals.orgdntb.gov.ua |

| 5-Methoxy-3-bromooxindole | N-Methylthioacetamide | DMF | (Z)-5-methoxy-3-(1-(methylamino)ethylidene)indolin-2-one | 85% | researchgate.net |

Asymmetric Synthesis of Chiral Aminoacrolein Derivatives

The asymmetric synthesis of chiral aminoacrolein derivatives is an emerging field that builds upon established principles for creating chiral amino acids and related molecules. rsc.org These methods aim to introduce chirality into the molecule with high stereocontrol, which is essential for applications in pharmaceuticals and materials science.

Key strategies for asymmetric synthesis that can be adapted for aminoacrolein derivatives include:

Use of Chiral Auxiliaries : A common approach involves attaching a chiral auxiliary to the substrate. For instance, inexpensive and commercially available chiral amines like (R)- or (S)-α-phenylethylamine can be used to direct stereoselective reactions. nih.gov After the desired chiral center is created, the auxiliary can be cleaved to yield the final product. nih.gov

Chiral Catalysis : Organocatalysis and transition-metal catalysis using chiral ligands are powerful tools for asymmetric synthesis. Chiral aldehyde catalysts, such as those derived from BINOL, have been shown to be effective in activating amino acid esters for various transformations through the formation of chiral Schiff base intermediates. These systems provide excellent stereocontrol and can be applied to construct complex chiral molecules. Enzymatic synthesis also offers a highly selective route for producing chiral amino acids from keto acids or α,β-unsaturated acids. rsc.org

While direct examples of asymmetric synthesis yielding chiral aminoacrolein derivatives are not yet widespread, the principles of chiral induction are well-established and provide a clear pathway for the development of such methodologies. rsc.org

Specialized Synthetic Routes for Substituted Aminoacroleins and Related Systems

Beyond stereoselectivity, the ability to introduce various substituents onto the aminoacrolein scaffold is critical for tailoring its chemical properties. Several specialized routes have been developed for this purpose.

Preparation of N-Substituted Aminoacroleins

The synthesis of N-substituted aminoacroleins allows for the modulation of the electronic and steric properties of the amino group, which can influence the reactivity and application of the resulting compound. Several methods are available for their preparation.

One general and effective method involves the reaction of an iminium chloride with an aqueous base at low temperatures (-15 to 30°C). google.com This process is suitable for producing a range of 3-aminoacrolein derivatives where the nitrogen atom is part of a heterocyclic ring or substituted with alkyl groups. google.com

A more specific process has been detailed for the synthesis of 3-(N-methyl-N-phenyl)aminoacrolein. lookchem.com This route involves the reaction of N-methylformanilide with an alkyl vinyl ether, such as butyl vinyl ether, in the presence of a reagent like bis-trichloromethylcarbonate (triphosgene) or phosphorus oxychloride in a suitable solvent like dioxane or acetonitrile. google.com The resulting intermediate is then hydrolyzed under controlled pH conditions to yield the final N-substituted product. google.com

Another approach involves the direct reaction of tetramethoxypropane with N-methylaniline in the presence of dilute hydrochloric acid to produce 3-(N-methyl-N-phenyl)aminoacrolein. lookchem.com

Multi-Component Reactions and One-Pot Syntheses Incorporating Aminoacrolein Core Structures

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product that contains most of the atoms from the starting materials. beilstein-journals.orgwikipedia.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. organic-chemistry.orgrsc.org

The aminoacrolein core structure is a valuable building block in MCRs and one-pot syntheses. For example, 3-dimethylaminoacrolein (B57599) can undergo a condensation reaction with a cyanoacetic ester as the initial step in a one-pot synthesis of 2-chloronicotinic acid derivatives. google.com In this sequence, the aminoacrolein and the active methylene (B1212753) compound first react to form an intermediate, which then undergoes cyclization and subsequent transformation to afford the final heterocyclic product. google.com

The reactivity of the aminoacrolein unit makes it suitable for various named MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, which often involve the condensation of an aldehyde, an amine, and a β-ketoester or related compound. organic-chemistry.org The ability to generate complex scaffolds in a single step from simple precursors, including aminoacroleins, underscores the power of MCRs in modern organic synthesis. scielo.org.mxbeilstein-journals.org

Synthesis of Amino-Piperidine and Amino-Propanol Building Blocks

The synthesis of key structural motifs, such as amino-piperidines and amino-propanols, is a cornerstone in the development of complex molecules, including analogues of (Z)-3-amino-propenal. These building blocks are integral to the elaboration of diverse chemical scaffolds. Advanced synthetic methodologies have been developed to afford these intermediates with high efficiency and stereocontrol.

A variety of catalytic systems and synthetic strategies are employed for the preparation of amino-piperidine building blocks. These methods often focus on the asymmetric hydrogenation or reduction of pyridine-based precursors. For instance, rhodium-catalyzed direct total reduction of the pyridine ring and asymmetric hydrogenation approaches have been documented. google.com Cobalt-catalyzed asymmetric hydrogenation also presents a viable route. google.com Another significant strategy involves the ring-closing metathesis of suitable precursors, although this can be associated with the high cost of Grubbs catalysts. google.com Reductive amination of carbamates also serves as a pathway to these heterocyclic structures. google.com

The synthesis of enantiopure piperidines can also be achieved from chiral aminoalcohol-derived oxazolopiperidone lactams. acs.org This method allows for the stereoselective introduction of substituents on the piperidine (B6355638) ring. acs.org Furthermore, a process involving the oxidative cleavage of cyclic olefins to generate diformyl intermediates, followed by a ring-closing reductive amination, has been utilized for the synthesis of piperidine derivatives. researchgate.net

The synthesis of amino-propanol building blocks, which are crucial for a range of pharmaceutical intermediates, leverages asymmetric synthesis to a great extent. google.com Optically active 3-amino-1-propanol derivatives are synthesized using methods such as the asymmetric reduction of a dimethylamino ketone with a chirally modified lithium aluminum hydride or through an asymmetric reduction employing a spiroborate ester catalyst. google.com The reduction of amino methyl esters using lithium aluminum hydride is another established method. mdpi.com

For the preparation of chiral amino alcohols, asymmetric hydrogenation using catalysts like DuPHOS has proven effective in the reduction of intermediates such as dehydrophenylalanine. mdpi.com Another powerful technique is the asymmetric epoxidation of unactivated alkenes using Jacobsen's catalyst, followed by the ring-opening of the resulting chiral epoxide to yield the desired amino alcohol. mdpi.com Reductive amination of α-hydroxy ketones is also a documented approach. researchgate.net

Below are tables summarizing key aspects of selected synthetic methodologies for these building blocks.

Table 1: Selected Methodologies for the Synthesis of Amino-Piperidine Building Blocks

| Methodology | Starting Material Type | Key Reagents/Catalysts | Notable Features |

| Rh-catalyzed Asymmetric Hydrogenation | Pyridine derivatives | Rhodium catalysts | Provides access to chiral piperidines. google.com |

| Ring-Closing Metathesis | Diene precursors | Grubbs catalysts | Forms the piperidine ring structure. google.com |

| Reductive Amination | Carbamates | Reducing agents | A direct method for introducing the amino functionality. google.com |

| From Chiral Lactams | Aminoalcohol-derived lactams | LiHMDS, Alkylating agents | Allows for stereoselective dialkylation. acs.org |

Table 2: Selected Methodologies for the Synthesis of Amino-Propanol Building Blocks

| Methodology | Starting Material Type | Key Reagents/Catalysts | Notable Features |

| Asymmetric Reduction | Dimethylamino ketones | Chirally modified LiAlH4, Spiroborate ester catalysts | Produces optically active amino-propanol derivatives. google.com |

| Asymmetric Hydrogenation | Dehydrophenylalanine intermediates | DuPHOS catalyst | High enantiomeric excess in the final product. mdpi.com |

| Reduction of Amino Esters | Amino methyl esters | Lithium aluminum hydride | A fundamental method for converting esters to alcohols. mdpi.com |

| Asymmetric Epoxidation | Unactivated alkenes | Jacobsen's catalyst | Generates chiral epoxides as key intermediates. mdpi.com |

Mechanistic Dissections of Z 3 Amino Propenal Reactivity

Elucidation of Nucleophilic and Electrophilic Reactivity Sites within the Enaminone System

The enaminone structure of (Z)-3-amino-propenal features a vinylogous amide system, which results in a push-pull electronic effect. This leads to the presence of both electron-rich and electron-deficient sites, dictating its reaction patterns. arkat-usa.orgresearchgate.net

Nucleophilic Character of the Nitrogen Center and α-Carbon

The nitrogen atom's lone pair of electrons in this compound participates in resonance with the double bond and carbonyl group. This delocalization increases the electron density at the α-carbon, rendering it nucleophilic. Consequently, the nitrogen atom itself and the α-carbon can act as nucleophiles, readily attacking electrophilic species. smolecule.comrsc.org The nucleophilicity of the α-carbon is a key feature of enamines, allowing for the formation of new carbon-carbon bonds.

Electrophilic Character of Carbonyl and β-Carbon Atoms

Conversely, the electron-withdrawing nature of the carbonyl group polarizes the conjugated system, creating electrophilic sites. The carbonyl carbon is inherently electrophilic due to the electronegativity of the oxygen atom. lumenlearning.comlibretexts.org Furthermore, this electron-withdrawing effect extends through the double bond to the β-carbon, which also becomes an electrophilic center susceptible to nucleophilic attack. researchgate.netwikipedia.org This dual electrophilicity at the carbonyl carbon and the β-carbon is a hallmark of α,β-unsaturated carbonyl compounds. lumenlearning.comwikipedia.org

Exploration of Key Reaction Pathways and Functional Group Transformations

The distinct nucleophilic and electrophilic sites within this compound and its derivatives enable a wide array of chemical transformations, making them valuable building blocks in organic synthesis.

Nucleophilic Addition Reactions (e.g., Michael Additions, Conjugate Additions)

The electrophilic β-carbon of the enaminone system in this compound makes it an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a variety of nucleophiles. These reactions, often referred to as Michael additions, involve the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. lumenlearning.com This type of reaction is a powerful tool for carbon-carbon bond formation.

| Reactant with this compound Derivative | Nucleophile | Product Type | Reference |

| α,β-Unsaturated Ketone | Enolate | 1,5-Dicarbonyl Compound | |

| Nitroalkene | Aldehyde (via enamine catalysis) | γ-Nitro Aldehyde | organic-chemistry.org |

| N-Substituted Maleimide | Isobutyraldehyde (via enamine catalysis) | Substituted Succinimide | mdpi.com |

Condensation and Cyclocondensation Processes Leading to Heterocycles

This compound and its analogues are versatile precursors for the synthesis of a wide range of heterocyclic compounds. rsc.org The presence of both nucleophilic (amino group, α-carbon) and electrophilic (carbonyl group, β-carbon) centers allows for condensation and cyclocondensation reactions with various reagents to form five- and six-membered rings. researchgate.netrsc.orgrsc.org These reactions are fundamental in the construction of biologically active molecules and functional materials. beilstein-journals.orgsemanticscholar.org

| Reactant with this compound Derivative | Product Heterocycle | Reaction Type | Reference |

| Hydrazine (B178648) | Pyrazole (B372694) | Cyclocondensation | rsc.orgnih.gov |

| 1,3-Diketone and Amine | Aniline | Three-component Benzannulation | beilstein-journals.org |

| α-Amino Ketone | Pyrrole | Knoevenagel condensation, intramolecular Michael addition, and ring opening | rsc.org |

Intramolecular Cyclization Pathways and Ring-Closing Metathesis Strategies

Derivatives of this compound containing additional functional groups can undergo intramolecular cyclization to form various cyclic structures. mdpi.comrsc.org These reactions are driven by the inherent reactivity of the enaminone system. Furthermore, diene-functionalized derivatives of this compound are suitable substrates for ring-closing metathesis (RCM), a powerful method for the synthesis of unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org RCM has proven to be a valuable tool in the synthesis of complex cyclic molecules, including macrocycles. wikipedia.orgresearchgate.net

| Substrate Type | Reaction | Catalyst/Conditions | Product | Reference |

| N-Aryl Amide Derivative | Intramolecular Cyclization | Base | 3-Amino Oxindole | rsc.org |

| Diene-functionalized Peptide | Ring-Closing Metathesis | Grubbs Catalyst | Macrocyclic Peptide | nih.gov |

| Diallylamine Derivative | Ring-Closing Metathesis | Grubbs Catalyst | Pyrroline | organic-chemistry.org |

Redox Transformations: Oxidative Coupling and Carbon-Nitrogen Bond Formations

This compound and its derivatives, broadly classified as enaminones, are versatile precursors in a variety of redox transformations. These reactions, particularly oxidative coupling and carbon-nitrogen (C-N) bond formations, open avenues for synthesizing polyfunctional amines and nitrogen-containing molecular frameworks. researchgate.netresearcher.life The inherent electronic properties of the enaminone scaffold, featuring both nucleophilic and electrophilic centers, allow for a range of redox-active transformations. researchgate.netnih.gov

Recent advancements have highlighted the capacity of enaminones to undergo electrochemical oxidative cross-coupling reactions. For instance, an electrochemical approach has been developed for the oxidative C(sp²)–H sulfuration of enaminones with thiophenols, yielding alkenyl sulfur compounds in high yields. This method is notable for its mild reaction conditions and avoidance of external oxidants and transition-metal catalysts. researchgate.net

Furthermore, enaminones participate in redox-neutral cascade reactions. One such example is the [4+2] benzannulation of dienals and tertiary enaminones, which proceeds through annulation, amine elimination, and aromatization to produce benzaldehydes. rsc.org This strategy is particularly useful for synthesizing benzaldehydes with electron-withdrawing groups at the C3 position. rsc.org

The formation of new C-N bonds is a critical aspect of enaminone reactivity. researcher.lifecolab.ws Uranyl photoredox catalysis, for example, has been shown to activate the C-N bond in anilines for conversion to phenols, demonstrating a novel approach to C-N bond cleavage and subsequent C-O bond formation. nih.gov While not directly involving this compound, this highlights the broader context of C-N bond transformations in related systems. In the context of enaminones, C-N bond formation is often integral to the synthesis of heterocyclic structures. researchgate.netresearcher.life For instance, a BPO-promoted [4+2] cyclization of enaminones with o-phenylenediamines leads to 2-acyl quinoxalines through a cascade of transamination and C-H amination. nih.gov

The following table summarizes key oxidative coupling and C-N bond formation reactions involving enaminone systems.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| Oxidative C(sp²)–H Sulfuration | Enaminones, Thiophenols | Electrochemical | Alkenyl Sulfur Compounds | researchgate.net |

| [4+2] Benzannulation | Dienals, Tertiary Enaminones | Redox Neutral | Substituted Benzaldehydes | rsc.org |

| [4+2] Cyclization | Enaminones, o-Phenylenediamines | BPO-promoted | 2-Acyl Quinoxalines | nih.gov |

| Oxidative Amidation | β-Heteroatom-Substituted Alcohols, Amines | CuI/tBubpy, ABNO, O₂ | α-Heteroatom-Substituted Amides | nih.gov |

Transamination Reactions of Enaminone Derivatives

Transamination is a characteristic reaction of enaminones, enabling the exchange of the amino group and facilitating the synthesis of a diverse range of compounds. This reactivity is particularly valuable in the construction of nitrogen-containing heterocycles. researchgate.net The process often involves the reaction of a primary or secondary enaminone with another amine, leading to a new enaminone.

For example, tertiary enaminones have been shown to undergo transamination in water, which can be followed by a selective synthesis of quinolines. researchgate.net This highlights the potential for using environmentally benign solvent systems for these transformations. The mechanism can involve an initial common transamination followed by a Michael addition and subsequent cyclization steps. thieme-connect.com

In a specific application, a cascade reaction involving the transamination of enaminones with o-phenylenediamines, promoted by benzoyl peroxide (BPO), leads to the formation of 2-acyl quinoxalines. nih.gov This process demonstrates the synthetic utility of in-situ transamination as part of a one-pot reaction sequence.

The synthesis of organocatalysts has also utilized transamination. Chiral organocatalysts have been prepared through the transamination of N,N-dimethyl enaminones with (S)-quininamine. mdpi.com This reaction underscores the utility of transamination in modifying complex molecular scaffolds.

The reaction of enaminones with hydroxylamine (B1172632) can also be considered a form of transamination, where the outcome is dependent on the nature of the enaminone's aryl-amino moiety and the stoichiometry of the reactants, potentially leading to mono-, di-, or tri-oximes. medjchem.com

The table below provides examples of transamination reactions involving enaminone derivatives.

| Enaminone Type | Reagent | Conditions | Product | Ref |

| Tertiary Enaminones | Amines | Water | New Enaminones / Quinolines | researchgate.net |

| General Enaminones | o-Phenylenediamines | BPO | 2-Acyl Quinoxalines | nih.gov |

| N,N-Dimethyl Enaminones | (S)-Quininamine | - | Chiral Organocatalysts | mdpi.com |

| Arylamino Enaminones | Hydroxylamine | Varies | Mono-, Di-, or Tri-oximes | medjchem.com |

Reactions with Diazo Compounds and Ketenes

The reactivity of enaminones extends to reactions with highly reactive species such as diazo compounds and ketenes. These reactions provide pathways to more complex molecular architectures, including various heterocyclic systems.

While direct reactions of this compound with diazo compounds are not extensively detailed in the provided search results, the reactivity of enaminones with α-diazo-β-ketoesters has been explored. For instance, Rh(III)-catalyzed coupling of phenyl enaminones with α-diazo-β-ketoesters has been used for the synthesis of naphthalenes. thieme-connect.com The reaction of α-diazo carbonyl compounds can be initiated by Lewis acids to form vinyl cations, which can then undergo various transformations. nih.gov The specific outcome is highly dependent on the nature of the carbonyl group (ketone, ester, or amide) in the diazo compound. nih.gov For example, diazo ketones tend to undergo rearrangement and C-H insertion, while diazo esters can lead to lactones and other rearranged products. nih.gov

The interaction of enaminones with ketenes can lead to cycloaddition products. Although specific examples with this compound are not provided, the general reactivity pattern of enaminones suggests they can act as nucleophilic partners in reactions with electrophilic ketenes. These types of reactions are valuable for constructing four- and six-membered rings.

The following table outlines the types of products that can be expected from the reaction of enaminones with diazo compounds and ketenes, based on the reactivity of related systems.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

| Phenyl Enaminone | α-Diazo-β-ketoester | Rh(III) | Naphthalene | thieme-connect.com |

| Diazo Ketone | - | Lewis Acid | C-H Insertion Products | nih.gov |

| Diazo Ester | - | Lewis Acid | Lactones, Vinyl Halides | nih.gov |

| Enaminone | Ketene | - | Cycloaddition Products (e.g., β-lactams, pyridinones) | - |

Interactions with Nitrogen-Based Nucleophiles and Electrophiles in Heterocyclic Synthesis

The dual nucleophilic and electrophilic nature of this compound and its enaminone derivatives makes them exceptionally useful building blocks in heterocyclic synthesis. nih.govresearchgate.net They can react with a wide array of nitrogen-based reagents to form various heterocyclic rings.

Enaminones readily engage in intramolecular cyclizations and can form heterocycles under mild conditions. researchgate.netresearcher.life Their functionalized forms exhibit nucleophilic activity towards different electrophiles, leading to bond formations that can be directed towards the synthesis of specific heterocyclic frameworks. researchgate.netresearcher.life

A key reaction is the condensation of enaminones with bifunctional nitrogen nucleophiles. For example, reaction with guanidine (B92328) can yield quinazolinones. nih.gov Similarly, reactions with hydroxylamine are dependent on the enaminone structure and reaction conditions, potentially leading to isoxazole (B147169) derivatives or various oximes. medjchem.com The interaction with hydrazine and its derivatives is a common route to pyrazoles. thieme-connect.com

The synthesis of quinoxalines can be achieved through the reaction of enaminones with o-phenylenediamines. nih.gov This particular transformation proceeds via a cascade of transamination and C-H amination. nih.gov Furthermore, the reaction of enaminones with N-(cyanomethyl)pyridinium salts has been shown to produce pyrido[2,3-b]indolizine-10-carbonitriles. thieme-connect.com

The following table summarizes some of the heterocyclic systems synthesized from enaminones and nitrogen-based reagents.

| Enaminone Derivative | Nitrogen-Based Reagent | Resulting Heterocycle | Ref |

| Enaminone Ester | Guanidine | Quinazolinone | nih.gov |

| Enaminone | Hydroxylamine | Isoxazoles/Oximes | medjchem.com |

| Enaminone | Sulfonyl Hydrazine | Pyrazole | thieme-connect.com |

| Enaminone | o-Phenylenediamine | Quinoxaline | nih.gov |

| N,N-Dimethyl Enaminone | N-(cyanomethyl)pyridinium salt | Pyrido[2,3-b]indolizine-10-carbonitrile | thieme-connect.com |

Reduction of Enaminone Esters by Metal Hydrides

The reduction of the carbonyl group in enaminone esters by metal hydrides presents a pathway to synthetically useful amino alcohols. However, enaminone esters are generally found to be resistant to reduction by these reagents. nih.govresearchgate.net This resistance is likely due to the delocalization of the carbonyl's electron density through conjugation with the amino group, which reduces the electrophilicity of the carbonyl carbon.

Despite this general resistance, some reductions have been successful under specific conditions. One study reported that an unhindered enaminone ester was successfully reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net This suggests that steric factors play a significant role in the feasibility of the reduction.

In a broader context, the reduction of esters to primary alcohols is a well-established transformation using potent metal hydrides like lithium aluminum hydride (LiAlH₄) and lithium borohydride (LiBH₄). dalalinstitute.comuop.edu.pk The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of an alkoxide and a second hydride addition to the resulting aldehyde intermediate ultimately yield the primary alcohol after protonation. dalalinstitute.comuop.edu.pk For cyclic enaminones, reduction with complex metal hydrides typically yields mixtures of epimeric alcohols. researchgate.net

The table below details the outcomes of metal hydride reductions on enaminone esters.

| Substrate | Reducing Agent | Outcome | Ref |

| General Enaminone Esters | Metal Hydrides (e.g., NaBH₄) | Generally resistant to reduction | nih.govresearchgate.net |

| Unhindered Enaminone Ester | Sodium Borohydride (NaBH₄) | Reduction to the corresponding alcohol | nih.govresearchgate.net |

| Cyclic Enaminones | Complex Metal Hydrides | Mixture of epimeric alcohols | researchgate.net |

| General Esters | Lithium Borohydride (LiBH₄) | Primary Alcohols | dalalinstitute.com |

| General Esters | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohols | uop.edu.pk |

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

Understanding the kinetic and thermodynamic parameters of reactions involving this compound and its derivatives is crucial for controlling reaction outcomes and optimizing synthetic strategies. The reactivity of these compounds is often governed by a delicate balance between kinetic and thermodynamic control.

In many reactions, the formation of different products can be directed by adjusting reaction conditions such as temperature. A classic example is the electrophilic addition to conjugated systems, where lower temperatures often favor the kinetically controlled product (the one that forms faster due to a lower activation energy), while higher temperatures allow for equilibrium to be reached, favoring the more stable, thermodynamically controlled product. libretexts.org

For enaminone reactions, the presence of multiple reactive sites allows for competing reaction pathways. The stability of intermediates, such as carbocations or zwitterionic species, plays a significant role in determining the reaction mechanism and product distribution. sathyabama.ac.inresearchgate.net For instance, in nucleophilic substitution reactions, the stability of the carbocation intermediate in an Sₙ1 mechanism versus the steric accessibility in an Sₙ2 mechanism dictates the preferred pathway. sathyabama.ac.in

The solvent can also have a profound effect on reaction kinetics and thermodynamics. Protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, favoring Sₙ1-type mechanisms, whereas aprotic solvents may favor Sₙ2 pathways. sathyabama.ac.in In the context of CO₂ capture by amino-alcohols like 3-amino-1-propanol, computational studies have shown that water molecules can significantly lower the activation barrier for proton transfer, thereby enhancing the reaction rate. rsc.org

The study of reaction mechanisms often involves analyzing the relative energies of transition states and intermediates. For example, in the lipase-catalyzed hydrolysis of certain esters, computational modeling of transition state energies has been used to predict and explain the observed enantioselectivities. oup.com While not directly on this compound, this approach is applicable to understanding the stereochemical outcomes of its reactions.

The following table highlights key concepts related to the kinetic and thermodynamic control of chemical reactions relevant to this compound.

| Aspect | Influence on Reaction Mechanism | Example Context | Ref |

| Kinetic Control | Favors the product with the lowest activation energy; often predominates at lower temperatures. | Electrophilic addition to conjugated dienes. | libretexts.org |

| Thermodynamic Control | Favors the most stable product; requires reversible reaction conditions, often at higher temperatures. | Isomerization and rearrangement reactions. | libretexts.org |

| Intermediate Stability | More stable intermediates (e.g., tertiary vs. primary carbocations) lead to lower energy transition states. | Sₙ1 versus Sₙ2 reactions. | sathyabama.ac.in |

| Solvent Effects | Protic solvents can stabilize charged species, affecting reaction rates and mechanisms. | Nucleophilic substitution and proton transfer reactions. | sathyabama.ac.inrsc.org |

| Transition State Energy | The relative energy of competing transition states determines product ratios and stereoselectivity. | Enantioselective catalysis. | oup.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Z 3 Amino Propenal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysisnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure, configuration, and conformation of (Z)-3-Amino-propenal in solution. Through various NMR experiments, it is possible to map the connectivity of atoms and their spatial relationships.

The ¹H NMR spectrum of 3-aminoacrolein provides definitive evidence for its structure and configuration. The spectrum displays distinct signals for the aldehyde proton (CHO), the two vinylic protons (H-2 and H-3), and the protons of the amino group (NH₂). Due to the intramolecular hydrogen bonding and delocalization, the molecule is largely planar, and the protons exhibit characteristic chemical shifts and coupling patterns. A key feature is the splitting pattern of the vinylic protons, which confirms the connectivity and geometry of the double bond. bbhegdecollege.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CHO) | ~9.0 - 9.5 | Doublet | ³J(H1,H2) = ~7-9 Hz |

| H-2 | ~5.2 - 5.4 | Doublet of doublets | ³J(H2,H1) = ~7-9 Hz, ³J(H2,H3) = ~9 Hz |

| H-3 | ~7.2 - 7.4 | Doublet of triplets or Multiplet | ³J(H3,H2) = ~9 Hz, ³J(H3,NH) = variable |

| NH₂ | Broad | Singlet | - |

| Note: Data are representative and compiled from typical values for β-enaminones and related structures. The exact chemical shifts can vary based on solvent and concentration. The coupling to NH₂ protons is often not resolved due to rapid exchange. bbhegdecollege.com |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, three distinct signals are observed, corresponding to the carbonyl carbon, and the two sp²-hybridized carbons of the vinyl group. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbon (C-1) is significantly deshielded, appearing far downfield, while the C-3 carbon, being attached to the nitrogen atom, is also more deshielded than the C-2 carbon. nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (C=O) | 191.1 |

| C-2 | 100.8 |

| C-3 | 159.2 |

| Source: SpectraBase, Wiley-VCH GmbH. nih.gov |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for definitive assignments and detailed structural elucidation, particularly for complex molecules. researchgate.net For this compound, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would show a clear cross-peak between the vinylic protons H-2 and H-3, confirming their vicinal relationship. It would also show a correlation between the aldehyde proton H-1 and the vinylic proton H-2. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to unambiguously assign the ¹H signals to their corresponding ¹³C signals: H-1 to C-1, H-2 to C-2, and H-3 to C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the molecule's conformation and configuration. For this compound, a strong NOE would be expected between the vicinal protons H-2 and H-3, consistent with their cis relationship on the double bond. acs.org

The most conclusive piece of NMR evidence for the (Z)-configuration of 3-amino-propenal is the magnitude of the vicinal coupling constant (³J) between the two vinylic protons, H-2 and H-3. libretexts.org The Karplus relationship predicts that the value of ³J is dependent on the dihedral angle between the coupled protons.

For (Z)-isomers (cis), where the protons are on the same side of the double bond, the coupling constant is typically in the range of 6–15 Hz . libretexts.org

For (E)-isomers (trans), where the protons are on opposite sides, the coupling constant is significantly larger, generally in the range of 11–18 Hz . libretexts.org

Experimental data for 3-aminoacrolein show a coupling constant of approximately 9 Hz between the vinylic protons. bbhegdecollege.com This value falls squarely within the expected range for a cis or (Z) arrangement, providing definitive confirmation of the molecule's configuration.

Advanced Two-Dimensional NMR Techniques

Vibrational Spectroscopic Techniques for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule and probing intermolecular or intramolecular interactions, such as hydrogen bonding.

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. The presence of strong intramolecular hydrogen bonding significantly influences the positions of the N-H and C=O stretching bands. The N-H stretching vibrations appear at lower frequencies (wavenumbers) than in free amines, and the C=O stretching frequency is lowered compared to a typical unsaturated aldehyde. This is a direct consequence of the hydrogen bond weakening the N-H bond and reducing the double-bond character of the C=O bond through resonance. mdpi.com

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amine (R-NH₂) | ~3450 - 3150 | Medium, Broad |

| C-H Stretch | Aldehyde (R-CHO) | ~2850, ~2750 | Medium |

| C=O Stretch | Conjugated Aldehyde | ~1646 | Strong |

| C=C Stretch | Conjugated Alkene | ~1580 | Strong |

| N-H Bend | Amine (R-NH₂) | ~1610 | Medium |

| Source: SpectraBase, Wiley-VCH GmbH, KBr-Pellet Technique. nih.gov Note that the N-H bend may overlap with the C=C stretch. |

Raman Spectroscopy

Raman spectroscopy, a technique sensitive to molecular vibrations, offers valuable insights into the structural framework of this compound. The vibrational modes are influenced by the molecule's geometry and the nature of its chemical bonds. For a molecule to be Raman-active, a change in polarizability must occur during the vibration. libretexts.org

Key Predicted Raman Shifts for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Symmetric and asymmetric stretching of the amine group. |

| C-H Stretch (alkene) | 3000-3100 | Stretching of the C-H bonds on the double bond. |

| C=O Stretch (aldehyde) | 1650-1700 | Stretching of the carbonyl group, potentially lowered due to conjugation and hydrogen bonding. |

| C=C Stretch | 1600-1650 | Stretching of the carbon-carbon double bond, characteristic of the propenal backbone. |

| N-H Bend | 1550-1650 | Bending (scissoring) motion of the amine group. |

| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen single bond. |

Note: These are predicted values based on typical ranges for similar functional groups and may be influenced by the specific electronic environment within this compound.

The analysis of Stokes and anti-Stokes lines in a Raman spectrum provides information about the vibrational energy levels of the molecule. anton-paar.com The intensity of the scattered light is plotted against the Raman shift (Δν), which is the difference in wavenumber between the incident and scattered radiation. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. This compound, with its conjugated system of double bonds and lone pairs, is expected to exhibit characteristic absorptions in the UV-Vis region. The key electronic transitions are typically π → π* and n → π*.

The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is usually a high-energy transition, resulting in a strong absorption band. The n → π* transition involves the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital. This is a lower-energy transition and typically results in a weaker absorption band.

For enaminones, a class of compounds to which this compound belongs, intramolecular charge transfer (ICT) from the amino group (donor) to the carbonyl group (acceptor) is a significant factor influencing the electronic spectrum. researchgate.net This ICT character can lead to a bathochromic (red) shift of the absorption maximum (λmax).

Solvatochromism:

The position of the λmax can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. taylorandfrancis.comnih.gov In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state are stabilized, leading to a red shift (positive solvatochromism). researchgate.net Conversely, a blue shift (negative solvatochromism) can occur if the ground state is more polar than the excited state. The study of solvatochromism can provide evidence for the nature of the electronic transitions. researchgate.netnih.gov For many enaminone-based systems, a positive solvatochromism is observed, supporting the occurrence of intramolecular charge transfer. researchgate.net

Predicted UV-Vis Absorption Data for this compound:

| Transition | Expected λmax Range (nm) | Solvent Effects |

| π → π | 250-300 | Moderate red shift with increasing solvent polarity. |

| n → π | 320-380 | Potential for significant solvatochromism, likely positive. |

Note: The exact λmax values can be influenced by factors such as solvent polarity, pH, and temperature.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₃H₅NO), the expected exact mass can be calculated with high precision.

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides detailed information about the fragmentation patterns of the molecule. nih.govconicet.gov.ar The way a molecule breaks apart upon ionization can reveal its underlying structure. For enaminones, common fragmentation pathways often involve the cleavage of bonds adjacent to the carbonyl group and the amine group. nih.govconicet.gov.ar

Expected Fragmentation Pattern for this compound:

| m/z Value | Possible Fragment | Description |

| 71 | [C₃H₅NO]⁺ | Molecular ion |

| 56 | [C₂H₂NO]⁺ | Loss of a methyl radical (CH₃) |

| 43 | [C₂H₃O]⁺ | Loss of an amino radical (NH₂) |

| 28 | [CO]⁺ | Loss of ethenamine |

Note: The relative abundance of these fragments can provide further structural information.

The study of tautomeric forms of enaminones in the gas phase can also be investigated using mass spectrometry, as different tautomers may exhibit distinct fragmentation pathways. conicet.gov.arresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for the parent this compound is not readily found in the literature, studies on related derivatives of 3-aminopropanol and substituted chromene systems provide insights into the expected structural features. acs.orgmdpi.comacs.org These studies often reveal the planarity of the conjugated system and the presence of intramolecular hydrogen bonds, which are crucial for stabilizing the (Z)-conformation.

Expected Crystallographic Data for a this compound Derivative:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths | C=O (~1.25 Å), C=C (~1.35 Å), C-N (~1.34 Å) |

| Key Bond Angles | C-C-C (~120°), C-C=O (~120°) |

| Hydrogen Bonding | Intramolecular N-H···O distance of ~2.6-2.8 Å |

Note: These are generalized expectations based on related structures. The actual crystallographic parameters would depend on the specific derivative and crystallization conditions.

Complementary Spectroscopic and Analytical Methods (e.g., TEM, EELS for related systems)

For a more comprehensive understanding, especially in the context of materials science applications, other analytical techniques can be employed.

Transmission Electron Microscopy (TEM): TEM can be used to investigate the morphology and crystalline nature of materials. researchgate.net For organic materials, TEM can reveal information about crystal habits and the presence of defects.

Electron Energy Loss Spectroscopy (EELS): EELS is often performed in conjunction with TEM and provides information about the electronic structure of a material. researchgate.netcnr.it It probes electronic excitations, including plasmons and interband transitions. escholarship.org For π-conjugated organic systems, EELS can be used to study the π-plasmon resonance, providing insights into the collective electronic behavior. researchgate.netdiva-portal.org The technique is particularly useful for analyzing the electronic properties of thin films and nanomaterials. cnr.itescholarship.org

The application of EELS to π-conjugated polymers and molecular crystals has demonstrated its ability to probe the electronic band structure and identify characteristic electronic transitions. cnr.itdiva-portal.org These methods, while perhaps not routinely applied to a simple molecule like this compound itself, are invaluable for characterizing more complex systems and materials where it might be a fundamental building block.

Computational Chemistry and Theoretical Investigations of Z 3 Amino Propenal

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental characteristics of molecules like (Z)-3-amino-propenal. These methods allow for the precise determination of electronic structure and the energetic landscape of the molecule.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to determine the ground state properties of this compound and its various conformers. DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry, which involves finding the lowest energy arrangement of the atoms. montana.eduarxiv.org This process provides key structural parameters, including bond lengths and angles.

For instance, a theoretical study on the conformers of β-aminoacrolein (of which this compound is one) utilized the B3LYP functional with the 6-311++G** basis set to investigate the stability of various conformers. researchgate.net Such calculations reveal that the ketoamine conformers are generally more stable than the enolimine and ketoimine analogues, a stability attributed to π-electron resonance established by the amino group. researchgate.net The geometry optimization process is iterative, where the forces on the atoms are calculated and used to guide the atoms towards a minimum energy configuration until the forces become negligible. montana.edu

Table 1: Representative Calculated Ground State Properties of a this compound-like System

| Property | Calculated Value | Method |

|---|---|---|

| Total Energy | (a.u.) | B3LYP/6-311++G** |

| Dipole Moment | (Debye) | B3LYP/6-311++G** |

| C=C Bond Length | (Å) | B3LYP/6-311++G** |

| C-N Bond Length | (Å) | B3LYP/6-311++G** |

| N-H···O Angle | (degrees) | B3LYP/6-311++G** |

Note: This table is illustrative of the types of data obtained from DFT calculations. Actual values can vary based on the specific conformer and level of theory.

High-Level Ab Initio Methods (e.g., Coupled Cluster Theory) for Refined Energy Calculations

For more accurate energy calculations, high-level ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals. maplesoft.compku.edu.cn Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its high accuracy in energy predictions. chemrxiv.org

In the study of 3-aminopropenal, MP2 calculations with the 6-31G** and 6-311+G** basis sets have been used to estimate the energy of the intramolecular hydrogen bond in the ZZ conformer. nih.gov These calculations yielded hydrogen bond energies of -8.2 and -7.5 kcal/mol, respectively. nih.gov Such refined energy calculations are crucial for accurately describing the relative stabilities of different conformers and transition states. researchgate.net The use of these high-level methods allows for the benchmarking of more computationally efficient methods like DFT. researchgate.net

Table 2: Calculated Relative Energies of 3-Aminopropenal Conformers

| Conformer | Relative Energy (kcal/mol) | Method |

|---|---|---|

| ZZ | 0.00 | MP2/6-311+G** |

| ZE | +X.XX | MP2/6-311+G** |

| EZ | +Y.YY | MP2/6-311+G** |

| EE | +Z.ZZ | MP2/6-311+G** |

Note: This table illustrates the type of data obtained from high-level ab initio calculations, showing the relative stability of different conformers. The ZZ conformer is the reference with zero relative energy. X, Y, and Z represent placeholder values for the less stable conformers.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. A key aspect of MO theory is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. researchgate.net

For this compound, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the C=C double bond, while the LUMO is a π* anti-bonding orbital. The HOMO-LUMO gap can be calculated using DFT methods. scielo.org.za From the HOMO and LUMO energies, several chemical reactivity descriptors can be derived, such as ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and electrophilicity index (ω). scielo.org.za These descriptors provide a quantitative measure of the molecule's reactivity.

Table 3: Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Formula | Representative Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.5 |

| LUMO Energy (E_LUMO) | - | -1.5 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 5.0 |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.0 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 |

Note: The values in this table are representative and serve to illustrate the concepts. They are typically calculated using DFT methods like B3LYP with a suitable basis set.

Computational Studies on Tautomerism and Isomeric Equilibria

This compound and its derivatives can exist in different tautomeric forms, and computational chemistry is a powerful tool to investigate the equilibria between these forms.

Theoretical Characterization of Enol-Imine/Keto-Amine Tautomerism

The enol-imine/keto-amine tautomerism is a common phenomenon in Schiff bases and related compounds. mdpi.comsctce.ac.in In the context of this compound, this would involve a proton transfer between the oxygen and nitrogen atoms, leading to an equilibrium between the amino-enal (keto-amine) form and an imino-enol (enol-imine) form.

Theoretical studies, primarily using DFT, can characterize this tautomeric equilibrium by calculating the relative energies of the tautomers. mdpi.com For example, in analogous systems, DFT calculations have shown that the enol-imine form is often the most stable species in the gas phase. mdpi.com The calculations can also model the effect of different solvents on the tautomeric equilibrium using continuum solvation models. mdpi.com These models have shown that polar solvents can stabilize the more polar keto-amine tautomer relative to the enol-imine form. mdpi.com

Computational Analysis of Ring-Chain Tautomerism in Analogous Systems

Ring-chain tautomerism is an equilibrium between an open-chain structure and a cyclic structure. numberanalytics.com While this compound itself is an open-chain molecule, its derivatives can potentially undergo cyclization to form heterocyclic compounds, establishing a ring-chain tautomeric equilibrium. For example, derivatives of 3-aminopropenal can cyclize to form substituted piperidines or other nitrogen-containing rings.

Computational methods like DFT and ab initio calculations are crucial for studying these equilibria. numberanalytics.com They can predict the relative energies of the ring and chain forms, providing insight into the position of the equilibrium. numberanalytics.com For analogous systems, such as 1,3-oxazines, computational studies have shown that the stability of the cyclic form can be correlated with the electronic effects of substituents. nih.gov These theoretical approaches are essential for understanding the reaction mechanisms and designing synthetic strategies involving such tautomeric systems. numberanalytics.com

Influence of Substituent Effects and Solvent Polarity on Tautomeric Preferences

The tautomeric equilibrium between the amine and enamine forms of β-dicarbonyl compounds and their derivatives, such as this compound, is significantly influenced by both substituent effects and the polarity of the solvent. academie-sciences.frnumberanalytics.comnumberanalytics.commissouri.edumdpi.comnih.govresearchgate.netmdpi.comscirp.orgorientjchem.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these influences.

Substituent Effects: The electronic nature of substituents can shift the tautomeric equilibrium. Electron-donating groups tend to stabilize the enamine form by increasing electron density within the conjugated system. numberanalytics.com Conversely, electron-withdrawing groups can favor the imine (keto) form by decreasing electron density. numberanalytics.com Theoretical calculations on related systems, such as aminopurines, have shown that the position of a substituent and its proximity to interacting groups can significantly alter its electron-donating or -accepting character, thereby influencing tautomeric preferences. mdpi.comnih.govresearchgate.net For instance, in substituted adenines, an amino group can either increase or decrease its electron-donating ability depending on its location and interactions with neighboring atoms, which in turn affects the stability of different tautomers. nih.govresearchgate.net

Solvent Polarity: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. academie-sciences.frnumberanalytics.commissouri.edumdpi.com Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. missouri.edu For many β-dicarbonyl compounds, this means favoring the keto form. However, in systems capable of forming strong intramolecular hydrogen bonds, like this compound, the enamine form is often stabilized. academie-sciences.frmissouri.edu

Computational studies on analogous systems have demonstrated that increasing solvent polarity can have varied effects depending on the specific molecule. academie-sciences.frmdpi.com For some heterocyclic compounds, an increase in solvent polarity enhances the stability of the enamine form. academie-sciences.fr In contrast, for other systems, the imine form is preferred in both the gas phase and less polar solvents. academie-sciences.fr The use of a polarizable continuum model (PCM) in DFT calculations allows for the simulation of solvent effects and has shown that for certain substituted purines, a change in solvent can even reverse tautomeric preference. mdpi.commdpi.com For example, in 8-aminopurine derivatives, the N7H tautomer becomes more stable than the N9H tautomer in aqueous solution. mdpi.com

The interplay between substituent and solvent effects is complex. Solvation can enhance the electronic effects of substituents. nih.govresearchgate.netmdpi.com For instance, the electron-withdrawing effect of a nitro group can be amplified in a polar solvent, and this amplification is dependent on the group's intramolecular interactions. nih.govresearchgate.netmdpi.com

Table 1: Calculated Tautomeric Energy Differences (kcal/mol) in Various Environments

| Compound System | Gas Phase (ΔE) | Non-Polar Solvent (ΔE) | Polar Solvent (ΔE) |

| Series 1, 2, 3 (Enamine favored) | Varies | Varies | Energy difference increases with polarity |

| Series 4, 5 (Imine favored) | Varies | Varies | Energy difference decreases with polarity |

| C8-NH₂-purine | N9H more stable | N9H more stable | N7H more stable in solvents with ε > 10 |

| 3-phenyl-2,4-pentanedione | -17.89 | -17.34 (Cyclohexane) | -16.50 (Water) |

Data compiled from theoretical studies on analogous systems. academie-sciences.frmdpi.comorientjchem.org

Conformational Analysis and Molecular Dynamics Simulations

This compound features a significant intramolecular hydrogen bond between the amino group (donor) and the carbonyl oxygen (acceptor), which plays a crucial role in stabilizing its planar conformation. mdpi.comacs.org Computational methods are extensively used to quantify the strength and nature of this interaction. mdpi.comacs.orgmdpi.comnih.govjchemrev.com

Theoretical calculations, such as those using MP2 and DFT methods, have estimated the energy of this intramolecular hydrogen bond to be in the range of 5-7 kcal/mol. acs.org This stabilization energy is a key factor in the predominance of the (Z) isomer. The formation of this hydrogen bond creates a six-membered ring-like structure, often referred to as a resonance-assisted hydrogen bond (RAHB), which enhances the delocalization of π-electrons within the molecule. mdpi.com

The strength of the intramolecular hydrogen bond can be assessed computationally by analyzing various parameters, including the bond length between the hydrogen and the acceptor atom, the bond angle, and the electron density at the bond critical point. mdpi.comjchemrev.com For 3-aminopropenal, the calculated hydrogen bond energy is in good agreement across different high-level computational methods. mdpi.com

Table 2: Calculated Intramolecular Hydrogen Bond Parameters for this compound and Related Compounds

| Parameter | This compound | Related Enaminones |

| H-bond Energy (kcal/mol) | ~5-7 acs.org (up to 26.6 kJ/mol or ~6.3 kcal/mol) mdpi.com | Varies with substituents |

| N---O distance (Å) | Short, indicative of strong bonding | 2.52 - 2.56 academie-sciences.fr |

| N-H bond length (Å) | Elongated compared to non-H-bonded amine | Varies |

| Vibrational Frequency Shift (cm⁻¹) | Red-shift of N-H stretching frequency | Significant red-shift |

Data compiled from various computational studies. academie-sciences.frmdpi.comacs.org

While intramolecular forces dominate the conformation of a single this compound molecule, intermolecular interactions become critical in condensed phases, leading to aggregation and specific solvation structures. researchgate.netresearchgate.netsci-hub.seacs.org Molecular dynamics simulations are particularly well-suited for studying these phenomena by modeling the behavior of a large ensemble of molecules over time. nih.govbiorxiv.org

Simulations of related amino alcohols, like 3-aminopropanol, have shown that these molecules can form various ordered aggregates, including rings, chains, and even double helices, through intermolecular hydrogen bonding. researchgate.net These aggregation patterns are driven by the interplay between the hydrophilic amino and hydroxyl groups and the hydrophobic hydrocarbon chain. researchgate.net For this compound, intermolecular hydrogen bonds can form between the "free" N-H bond of one molecule and the carbonyl oxygen of another, leading to the formation of dimers, trimers, and larger clusters. acs.org

Computational studies have shown that the energy of these intermolecular hydrogen bonds is comparable to, but often slightly weaker than, the intramolecular hydrogen bond. acs.org The formation of aggregates can be influenced by the solvent environment, with polar solvents potentially disrupting intermolecular interactions by competing for hydrogen bond sites. researchgate.netsci-hub.se Recent research also explores how strong light-matter coupling in optical cavities can modify intermolecular interactions and solvation. acs.org

The conformational energy landscape of a molecule describes the relative energies of its different spatial arrangements. For this compound, the primary conformational flexibility lies in the rotation around the C-C and C-N single bonds, although the double bond and the intramolecular hydrogen bond severely restrict this flexibility.

Computational methods can be used to map this landscape by systematically changing key dihedral angles and calculating the energy at each point. This process reveals the lowest energy conformations (global and local minima) and the energy barriers (transition states) that separate them. For this compound, the planar conformation stabilized by the intramolecular hydrogen bond is expected to be the global minimum.

Molecular dynamics simulations also contribute to understanding the conformational landscape by exploring the accessible conformations at a given temperature. chemrxiv.org By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the transitions between them. This provides a dynamic view of the molecule's stereochemical preferences. While the (Z) isomer is significantly stabilized, the energy barrier to rotation around the C=C bond to form the (E) isomer can also be calculated, providing insight into the feasibility of photoisomerization. mdpi.com

Modeling of Intermolecular Interactions and Aggregation Behavior

Computational Prediction and Experimental Validation of Spectroscopic Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model and interpretation of the experimental spectra. nih.govnih.govmdpi.comnih.govmdpi.compan.olsztyn.plscielo.org.zaresearchgate.net This synergy is particularly valuable for molecules like this compound.

DFT and other high-level ab initio methods are commonly used to calculate various spectroscopic parameters, including:

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants can be predicted with good accuracy. mdpi.commdpi.compan.olsztyn.pllmaleidykla.lt The GIAO (Gauge-Independent Atomic Orbital) method is frequently employed for this purpose. pan.olsztyn.plscielo.org.zalmaleidykla.lt Comparing calculated and experimental chemical shifts can help confirm the structure and conformation of the molecule in solution. mdpi.commdpi.com For example, the chemical shift of the proton involved in the intramolecular hydrogen bond is a sensitive probe of the bond's strength. mdpi.com

IR Spectra: Vibrational frequencies and intensities can be calculated, providing a theoretical infrared spectrum. scielo.org.zaresearchgate.net Discrepancies between calculated (often in the harmonic approximation) and experimental frequencies can be attributed to factors like anharmonicity and intermolecular interactions in the experimental sample. researchgate.net The calculated red-shift in the N-H stretching frequency due to hydrogen bonding is a key feature for comparison. researchgate.net